molecular formula C23H47ClN2O B14459477 1-Allyl-1,1-dimethyl-2-stearoylhydrazinium chloride CAS No. 68123-40-0

1-Allyl-1,1-dimethyl-2-stearoylhydrazinium chloride

Cat. No.: B14459477
CAS No.: 68123-40-0
M. Wt: 403.1 g/mol
InChI Key: MARWWCQBTYFPIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Allyl-1,1-dimethyl-2-stearoylhydrazinium chloride is a quaternary ammonium compound with a long hydrophobic stearoyl chain. This compound is known for its surfactant properties and is used in various industrial and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-1,1-dimethyl-2-stearoylhydrazinium chloride can be synthesized through a multi-step process involving the following steps:

Industrial Production Methods: The industrial production of this compound typically involves large-scale batch reactors where the above reactions are carried out under controlled temperature and pressure conditions. The use of catalysts and solvents is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-1,1-dimethyl-2-stearoylhydrazinium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially at the allyl group.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Allyl-1,1-dimethyl-2-stearoylhydrazinium chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-allyl-1,1-dimethyl-2-stearoylhydrazinium chloride involves its interaction with lipid membranes. The hydrophobic stearoyl chain integrates into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications .

Comparison with Similar Compounds

Properties

CAS No.

68123-40-0

Molecular Formula

C23H47ClN2O

Molecular Weight

403.1 g/mol

IUPAC Name

dimethyl-(octadecanoylamino)-prop-2-enylazanium;chloride

InChI

InChI=1S/C23H46N2O.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(26)24-25(3,4)22-6-2;/h6H,2,5,7-22H2,1,3-4H3;1H

InChI Key

MARWWCQBTYFPIO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N[N+](C)(C)CC=C.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.